molecular formula C18H19Cl2NO3 B10817134 Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone

Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone

Cat. No.: B10817134
M. Wt: 368.3 g/mol
InChI Key: DQDYJTVTXVFLDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The compound is typically produced in batch reactors, followed by purification steps like crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Azepan-1-yl(5-((2,4-dichlorophenoxy)methyl)furan-2-yl)methanone
  • Azepan-1-yl(5-((2,6-dichlorophenoxy)methyl)furan-2-yl)methanone
  • Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)thiophene-2-yl)methanone

Uniqueness

Azepan-1-yl(5-((2,5-dichlorophenoxy)methyl)furan-2-yl)methanone is unique due to the specific positioning of the dichlorophenoxy group and the presence of both azepane and furan rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H19Cl2NO3

Molecular Weight

368.3 g/mol

IUPAC Name

azepan-1-yl-[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C18H19Cl2NO3/c19-13-5-7-15(20)17(11-13)23-12-14-6-8-16(24-14)18(22)21-9-3-1-2-4-10-21/h5-8,11H,1-4,9-10,12H2

InChI Key

DQDYJTVTXVFLDC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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